3-Methoxy-4-(trifluoromethyl)cinnamic acid
Overview
Description
“3-Methoxy-4-(trifluoromethyl)cinnamic acid” is a chemical compound . It is also known as “(2E)-3-[4-methoxy-3-(trifluoromethyl)phenyl]-2-propenoic acid” with the CAS Number: 773131-67-2 . Its molecular weight is 246.19 .
Synthesis Analysis
A series of anilides of 3-(trifluoromethyl)cinnamic acid was prepared by microwave-assisted synthesis . The general procedure for synthesis involves the addition of an aldehyde to malonic acid, followed by a catalytic amount of piperidine . The reaction mass is then slowly heated to 110°C and maintained for 10-12 hours .
Molecular Structure Analysis
The IUPAC name of this compound is “(2E)-3-[4-methoxy-3-(trifluoromethyl)phenyl]-2-propenoic acid” and its InChI code is "1S/C11H9F3O3/c1-17-9-4-2-7(3-5-10(15)16)6-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+" . This indicates the molecular structure of the compound .
Chemical Reactions Analysis
The compound has been employed as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by HPLC .
Physical And Chemical Properties Analysis
The compound is a liquid-viscous substance at ambient temperature . It has a boiling point of 187-189°C . It is an off-white crystalline powder .
Scientific Research Applications
Biobased Plastics Development
MTFCA is being explored in the development of biobased plastics . These plastics are derived from renewable biomass sources and are significant in reducing global warming by lowering carbon dioxide emissions . MTFCA, due to its photoactive properties, can be used to create polymers that exhibit unique characteristics such as photodeformability, which is crucial for developing new materials with environmental benefits .
Pharmaceutical Synthesis
In the pharmaceutical industry, MTFCA has been utilized in the synthesis of cinacalcet , a drug used to treat hyperparathyroidism . The compound’s ability to act as a precursor in drug synthesis highlights its importance in creating therapeutic agents.
Analytical Chemistry
MTFCA serves as an internal standard in High-Performance Liquid Chromatography (HPLC) for the quantification of specific compounds in plasma . Its stability and distinct chemical properties make it an ideal reference substance for accurate measurement and analysis.
Antimicrobial Applications
Cinnamic acid derivatives, including MTFCA, have shown potential in treating bacterial infections. Their structure allows for modifications that can result in bioactive agents with enhanced antimicrobial efficacy . This opens up possibilities for new antibacterial treatments.
Cancer Research
MTFCA derivatives have been investigated for their anticancer properties . The nature of substituents added to the cinnamic acid structure can significantly influence the biological efficacy of these compounds, making them promising candidates for cancer treatment .
Neurological Disorders
The derivatives of MTFCA are also being studied for their neuroprotective effects. They may play a role in treating neurological disorders such as Alzheimer’s disease by inhibiting enzymes involved in the disease’s progression .
Antidiabetic Research
MTFCA’s potential in antidiabetic research is linked to its ability to terminate radical chain reactions, which is crucial in managing oxidative stress associated with diabetes . This antioxidant property is vital for developing new therapeutic strategies for diabetes management.
Environmental Applications
Lastly, MTFCA’s photoactive nature makes it suitable for environmental applications. It can be used in creating materials that respond to UV light, which can be beneficial in various environmental technologies .
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .
Relevant Papers
Relevant papers related to “3-Methoxy-4-(trifluoromethyl)cinnamic acid” can be found at the following sources .
Mechanism of Action
Target of Action
Cinnamic acid derivatives have been reported to exert their activity through plasma membrane disruption, nucleic acid and protein damage .
Mode of Action
It is suggested that the compound interacts with its targets, causing disruption of the plasma membrane and damage to nucleic acids and proteins . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.
Biochemical Pathways
It is known that cinnamic acid derivatives can influence various biochemical pathways due to their antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Result of Action
It is known that cinnamic acid derivatives can have various effects at the molecular and cellular level, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic effects .
properties
IUPAC Name |
(E)-3-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-6-7(3-5-10(15)16)2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXAOALQRRBBLF-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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